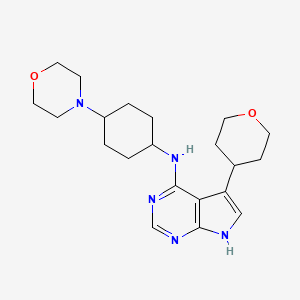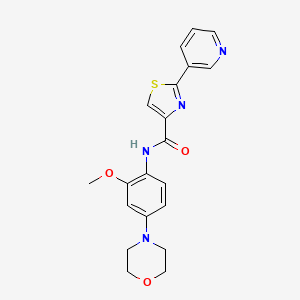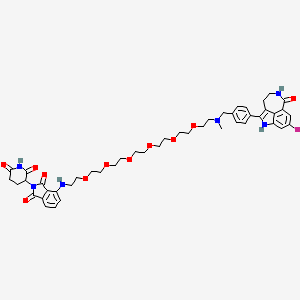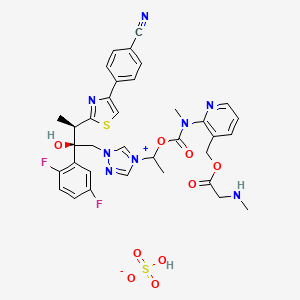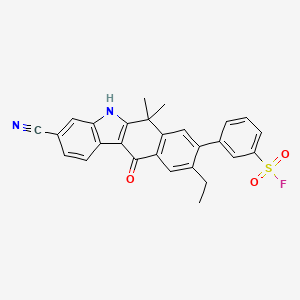
Srpkin-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-XI-05-01 is a synthetic organic compound known for its role as a selective inhibitor of serine/arginine-rich protein-specific kinases 1 and 2. These kinases are involved in the regulation of splicing factors, which are crucial for the processing of pre-messenger RNA into mature messenger RNA. JH-XI-05-01 has shown potential in converting vascular endothelial growth factor from a pro-angiogenic to an anti-angiogenic isoform, making it a promising candidate for anti-cancer therapies .
Preparation Methods
The synthesis of JH-XI-05-01 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Step 1: Formation of the benzo[b]carbazole core through a series of cyclization reactions.
Step 2: Introduction of the cyano group at the 3-position of the benzo[b]carbazole ring.
Step 3: Addition of the ethyl group at the 9-position.
Step 4: Introduction of the sulfonyl fluoride group at the 8-position of the benzenesulfonyl moiety.
Reaction Conditions: These steps are carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
JH-XI-05-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles to create derivatives of JH-XI-05-01.
Common Reagents and Conditions: Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles like amines are used under specific conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various derivatives of JH-XI-05-01 with modified functional groups.
Scientific Research Applications
JH-XI-05-01 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of serine/arginine-rich protein-specific kinases.
Biology: The compound is employed in research to understand the role of splicing factors in gene expression and regulation.
Medicine: JH-XI-05-01 is being investigated for its potential in anti-cancer therapies, particularly in targeting angiogenesis.
Mechanism of Action
JH-XI-05-01 exerts its effects by covalently binding to the active site of serine/arginine-rich protein-specific kinases 1 and 2. This binding inhibits the phosphorylation of splicing factors, leading to the conversion of vascular endothelial growth factor from a pro-angiogenic to an anti-angiogenic isoform. The inhibition of these kinases disrupts the normal splicing process, which can be leveraged to inhibit tumor growth and angiogenesis .
Comparison with Similar Compounds
JH-XI-05-01 is unique in its ability to selectively inhibit serine/arginine-rich protein-specific kinases 1 and 2. Similar compounds include:
SRPIN340: Another inhibitor of serine/arginine-rich protein-specific kinases, but with different selectivity and potency.
TG003: A compound that inhibits the phosphorylation of splicing factors but targets different kinases.
Properties
IUPAC Name |
3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKWEBMGDALHPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

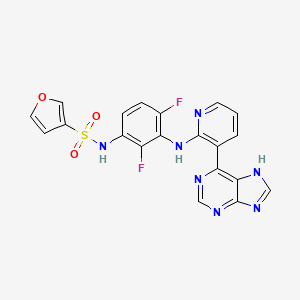
![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)
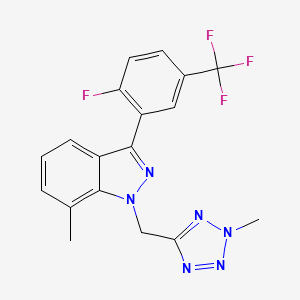
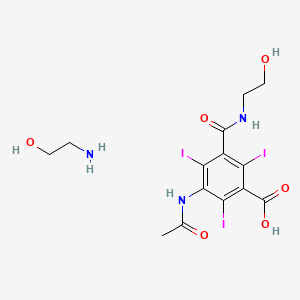
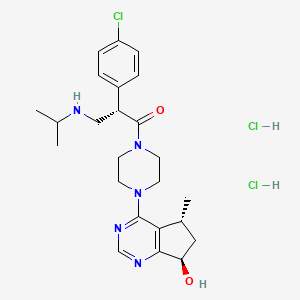

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
